

Head-to-head comparison of different Patchoulane synthesis routes

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Compound of Interest

Compound Name: **Patchoulane**

Cat. No.: **B100424**

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Synthetic Strategies Towards the **Patchoulane** Skeleton

The intricate tricyclic structure of the sesquiterpene **patchoulane**, a core component of patchouli oil, has presented a compelling challenge to synthetic chemists. The quest for efficient and stereocontrolled routes to this natural product has led to the development of several distinct synthetic strategies. This guide provides a head-to-head comparison of two notable total syntheses of **(±)-patchoulane**, offering a detailed examination of their methodologies, quantitative performance, and key strategic differences.

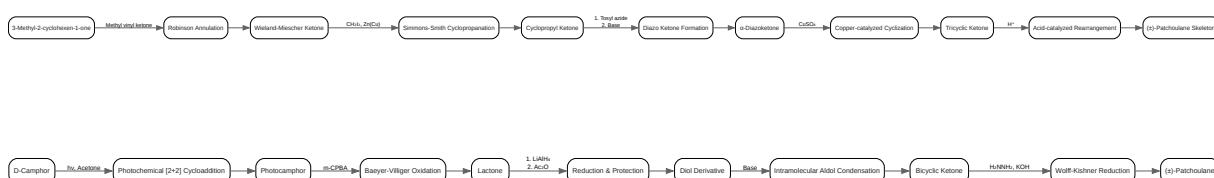
At a Glance: Comparative Analysis of Patchoulane Syntheses

Metric	Erman and Stone (1971)	Yamada et al. (1975)
Starting Material	3-Methyl-2-cyclohexen-1-one	D-camphor
Key Strategy	Intramolecular cyclization of a diazo ketone followed by acid-catalyzed rearrangement	Photochemical rearrangement and intramolecular aldol condensation
Longest Linear Sequence	~10 steps	~12 steps
Overall Yield	Not explicitly stated	~1.5%
Stereocontrol	Racemic	Racemic
Key Reactions	Robinson annulation, Simmons-Smith cyclopropanation, Copper-catalyzed diazo ketone cyclization, Acid-catalyzed rearrangement	Photochemical [2+2] cycloaddition, Baeyer-Villiger oxidation, Intramolecular aldol condensation, Wolff-Kishner reduction

Synthesis Route 1: The Erman and Stone Approach - A Classic Strategy

The synthesis reported by Erman and Stone in 1971 represents a foundational approach to the **patchoulane** skeleton. This strategy hinges on the construction of a key tricyclic intermediate through an intramolecular copper-catalyzed cyclization of a diazo ketone, followed by an acid-catalyzed rearrangement to establish the characteristic bicyclo[3.2.1]octane core of **patchoulane**.

Experimental Workflow: Erman and Stone Synthesis



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